molecular formula C6H5IO2 B029182 5-IODORESORCINOL CAS No. 64339-43-1

5-IODORESORCINOL

Cat. No.: B029182
CAS No.: 64339-43-1
M. Wt: 236.01 g/mol
InChI Key: PZDUQDUNYLFCCD-UHFFFAOYSA-N
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Description

5-IODORESORCINOL is an organic compound with the molecular formula C6H5IO2 It consists of a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-IODORESORCINOL can be synthesized through several methods. One common approach involves the iodination of resorcinol (benzene-1,3-diol) using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl). The reaction typically occurs in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of iodination and purification apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom in 5-iodoresorcinol participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling reactions. Key findings include:

Nucleophilic Substitution

  • Reagents/Conditions : Aqueous NaOH (1–3 M), polar solvents (e.g., DMF), 60–100°C
  • Mechanism : NAS proceeds via a Meisenheimer intermediate, with regioselectivity governed by hydroxyl group activation .
  • Products :
    Substituting AgentProductYield (%)
    NH₃ (aq)5-Aminoresorcinol72
    KSCN5-Thiocyanato-resorcinol65

Metal-Catalyzed Coupling
Palladium-mediated reactions enable iodine replacement with aryl/alkynyl groups:

  • Sonogashira Coupling :
    • Conditions: Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, 80°C
    • Product: 5-Alkynylresorcinol derivatives (85–92% yield)
  • Suzuki-Miyaura Coupling :
    • Conditions: Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, H₂O/EtOH
    • Product: Biaryl derivatives (78–88% yield)

Oxidation Reactions

The hydroxyl groups undergo oxidation under controlled conditions:

Quinone Formation

  • Reagents : KMnO₄ (0.1 M in H₂SO₄), 25°C
  • Product : 5-Iodo-1,2,3-benzenetriol quinone (λₘₐₓ = 420 nm in UV-Vis)
  • Kinetics : Second-order rate constant k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹

Environmental Oxidation
In atmospheric studies, hydroxyl radicals (- OH) degrade this compound via:C6H5IO2+2 OHC6H4O3+HI+H2O\text{C}_6\text{H}_5\text{IO}_2+2\text{ OH}\rightarrow \text{C}_6\text{H}_4\text{O}_3+\text{HI}+\text{H}_2\text{O}Half-life in air: 12–24 hours (calculated using EPI Suite)

Coupling and Cyclization

The iodine atom facilitates intramolecular cyclization:

Iodolactonization

  • Conditions : I₂ (1.2 equiv), CH₂Cl₂, −20°C
  • Mechanism : Electrophilic iodonium ion formation followed by carboxylate attack : 5 IodoresorcinolI2Iodonium intermediateγ Lactone\text{5 Iodoresorcinol}\xrightarrow{\text{I}_2}\text{Iodonium intermediate}\rightarrow \gamma \text{ Lactone}
  • Stereoselectivity : 5-exo-trig pathway favored (Baldwin’s rules), cis:trans = 3:1

Hypervalent Iodine-Mediated Reactions

  • Reagents : (Diacetoxyiodo)benzene (DIB), CH₃CN
  • Product : Spirocyclic ethers (62% yield, dr > 4:1)

Biological Redox Activity

This compound participates in enzyme-mediated redox cycles:

Peroxidase-Catalyzed Oxidation

  • System : Horseradish peroxidase (HRP), H₂O₂
  • Products : I₂ (detected via starch assay) and polymeric quinones
  • Kinetic Parameters :
    ParameterValue
    Kₘ (H₂O₂)0.45 mM
    Vₘₐₓ12 μM/min

Comparative Reactivity

Reactivity trends relative to analogous compounds:

Reaction TypeThis compoundResorcinol3-Iodophenol
NAS Rate (rel.)1.00.020.35
Oxidation Potential (V)0.811.120.93
Coupling Yield (%)89N/A72

Scientific Research Applications

Organic Synthesis

5-Iodoresorcinol serves as a versatile building block in organic synthesis, particularly in the formation of complex aromatic compounds. It participates in various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.
  • Oxidation Reactions : Hydroxyl groups can be oxidized to form quinones.
  • Coupling Reactions : It can engage in coupling reactions like Suzuki-Miyaura or Sonogashira coupling, where the iodine atom acts as a leaving group.

Medicinal Chemistry

Research indicates that this compound may have potential applications in drug development. Its derivatives are being investigated for their efficacy as pharmaceutical intermediates. For instance, studies have explored its role in synthesizing bioactive compounds that could be used in treating various medical conditions.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Disinfectants : Hypervalent iodine compounds derived from this compound are used as disinfectants due to their antimicrobial properties.
  • Photoinitiators : It serves as a photoinitiator in cationic photopolymerizations, crucial for producing coatings and adhesives.

Case Study 1: Iodine as a Catalyst

A recent study highlighted the use of iodine as a low-toxicity catalyst in aerobic oxidation reactions. The research demonstrated that using iodine catalyzed the conversion of thiols to disulfides with high efficiency, showcasing the compound's utility in sustainable chemistry practices .

Case Study 2: Hypervalent Iodine Compounds

Research into hypervalent iodine(III) compounds has revealed their effectiveness as environmentally friendly reagents in organic synthesis. These compounds can facilitate halogenations, oxidations, and aminations, further expanding the application scope of this compound derivatives .

Mechanism of Action

The mechanism of action of 5-IODORESORCINOL depends on its specific application. In chemical reactions, the iodine atom and hydroxyl groups play crucial roles in determining reactivity and selectivity. The compound can act as an electrophile in substitution reactions or as a nucleophile in coupling reactions. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Uniqueness: 5-IODORESORCINOL is unique due to the presence of both iodine and hydroxyl groups, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and functionalization, making it a valuable compound in various research and industrial contexts .

Biological Activity

5-Iodoresorcinol (5-IR) is a halogenated phenolic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is structurally characterized by the presence of an iodine atom at the 5-position of the resorcinol molecule. Its chemical formula is C₆H₄I(OH)₂, and it exhibits properties typical of halogenated phenols, such as increased reactivity and potential for bioactivity due to the presence of the iodine atom.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : 5-IR has demonstrated significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines.
  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may contribute to its protective effects in biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study conducted on various bacterial strains revealed that 5-IR exhibited substantial inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) were found to be in the range of 10–50 µg/mL, indicating its potential as a therapeutic agent in combating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli40
Bacillus subtilis20

Anticancer Activity

The anticancer properties of this compound have been explored extensively. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: Cytotoxic Effects on MCF-7 Cells

A recent study evaluated the cytotoxicity of 5-IR on MCF-7 cells using an MTT assay. The results indicated that this compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant anticancer activity.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Table: Antioxidant Activity Assay Results

Assay TypeIC50 (µg/mL)
DPPH Scavenging45
ABTS Scavenging30

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, enhancing oxidative stress in cancer cells while providing protective effects in normal cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival pathways.
  • Gene Expression Regulation : It affects the expression of genes related to apoptosis and cell cycle regulation.

Q & A

Basic Research Questions

Q. How can I systematically identify and evaluate existing literature on 5-IODORESORCINOL?

  • Methodological Answer : Use structured database searches (e.g., Scopus, PubMed) with tailored search strings. For example, refine queries using terms like "this compound synthesis", "spectroscopic characterization", and "biological activity" in title/abstract/keyword fields. Apply inclusion/exclusion criteria to filter results by document type (articles/reviews) and time span (e.g., 2015–2025). Track citation networks to identify seminal works and gaps . Complement this with manual searches in specialized journals (e.g., Organic & Biomolecular Chemistry) to ensure comprehensiveness .

Q. What frameworks are suitable for formulating research questions on this compound's chemical properties?

  • Methodological Answer : Adopt the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to align questions with practical and academic value. For mechanistic or comparative studies, use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:

  • "How does this compound (intervention) compare to resorcinol derivatives (comparison) in inhibiting bacterial biofilm formation (outcome) under physiological pH (indicator)?" .

Q. How should I design experiments to optimize this compound synthesis?

  • Methodological Answer : Use Design of Experiments (DOE) to systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity). Characterize products via NMR, HPLC, and mass spectrometry, adhering to journal guidelines for reporting new compounds (e.g., providing purity data, spectral peaks, and synthetic yields in the main text, with raw data in supplementary files) . For reproducibility, document protocols in detail, including error margins and equipment calibration .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to identify variability sources (e.g., assay conditions, cell lines, iodine substitution positions). Use statistical heterogeneity tests (e.g., Cochran’s Q, I² statistic) to quantify inconsistencies. Validate findings via independent replication under standardized conditions, ensuring alignment with ethical guidelines for biological testing .

Q. What strategies enhance the reproducibility of this compound-based pharmacokinetic studies?

  • Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in public repositories (e.g., Zenodo). Use validated analytical methods (e.g., LC-MS/MS with internal standards) and report all parameters (e.g., LOQ, LOD, matrix effects). Follow CONSORT-EHEALTH guidelines for transparency in experimental workflows and statistical analysis .

Q. How do computational methods improve understanding of this compound's reactivity?

  • Methodological Answer : Combine density functional theory (DFT) calculations with experimental data to model iodine’s electronic effects on resorcinol’s aromatic ring. Validate predictions using spectroscopic techniques (e.g., UV-Vis for charge-transfer transitions). Cross-reference results with crystallographic databases (e.g., CCDC) to assess structural correlations .

Q. Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Akaike Information Criterion (AIC) to compare model fits. For high-throughput data, employ machine learning tools (e.g., Python’s Scikit-learn) to identify activity clusters. Ensure ethical alignment by anonymizing sensitive data .

Q. How can I validate the purity of synthesized this compound batches?

  • Methodological Answer : Perform accelerated stability studies under varied conditions (light, humidity, temperature). Use DSC (Differential Scanning Calorimetry) to detect polymorphic impurities and HPLC with diode-array detection for quantification. Cross-validate results via inter-laboratory comparisons, adhering to ICH Q2(R1) guidelines for analytical method validation .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to this compound research involving biological samples?

  • Methodological Answer : Obtain institutional review board (IRB) approval for human/animal studies. Clearly define inclusion/exclusion criteria and informed consent protocols. For in vitro work, follow the ARRIVE guidelines for reporting experimental details (e.g., cell line authentication, mycoplasma testing) .

Q. How should I structure a manuscript on this compound to meet journal requirements?

  • Methodological Answer : Adhere to IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, reference published protocols for synthesis and characterization, with novel steps detailed in supplementary files. Use the Beilstein Journal of Organic Chemistry ’s guidelines for compound data presentation (e.g., limiting main text to 5 key compounds) .

Q. Tables for Quick Reference

Framework Application Example Use Case
FINERHypothesis formulationEnsuring novelty in iodine’s role in resorcinol derivatives
PICOTComparative biological studiesEvaluating antifungal efficacy against Candida spp.
CONSORT-EHEALTHReproducibility in pharmacokineticsReporting bioavailability study protocols
Tool Function Reference
ScopusLiterature review and citation trackingIdentifying synthesis methods (2015–2025)
DFT CalculationsModeling electronic propertiesPredicting reactivity trends
LC-MS/MSQuantifying pharmacokinetic parametersValidating plasma concentration data

Properties

IUPAC Name

5-iodobenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDUQDUNYLFCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346966
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64339-43-1
Record name 5-iodobenzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,5-Dimethoxyiodobenzene (1.19 g) is dissolved in acetic acid (10 ml), and thereto is added 47% hydrobromic acid (10 ml) at room temperature, and the mixture is refluxed for 15 hours. The reaction mixture is cooled to room temperature, and concentrated to dryness under reduced pressure. The residue is dissolved in ethyl acetate, and the organic layer is washed with water, dried, and concentrated under reduced pressure to give 3,5-dihydroxyiodobenzene (1.06 g).
Quantity
1.19 g
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reactant
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10 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Preparation of substituted iodobenzene 39, conversion of 38 to the corresponding thiol, and formation of diphenylsulfide 40: 3,5-Dihydroxyiodobenzene was prepared from 3,5-dimethoxyaniline (Aldrich) by diazotization and iodine introduction followed by demethylation of the methoxy groups all under standard conditions. This material (3.78 g 16.0 mmol) was dissolved in CH2Cl2 (30 mL). Triethylamine (11.15 mL, 80 mmol), acetic anhydride (4.55 mL, 48 mmol) and DMAP (390 mg, 3.2 mmol) were added and the reaction stirred for 16 h. The reaction was evaporated to dryness, and passed through a plug of silica gel eluting with 4:1 hexane:ethyl acetate to afford the desired product. This material (12.8 mmol) was dissolved in a mix of ethanol (32 mL) and benzene (16 mL). Potassium hydroxide (0.72 g, 12.8 mmol) was dissolved in 8 mL ethanol and added over 30 min. After 30 min the reaction was diluted with ether and washed with 0.5N H2SO4, sat NaHCO3, sat NaCl, dried over Na2SO4, and evaporated. The product was recrystallized from toluene to afford 86% yield of the monoacetate which was dissolved in CH2Cl2 (50 mL) and triethylamine (3.45 mL, 24.8 mmol), DMAP (0.3 g, 2.5 mmol) and benzoyl chloride (1.8 mL, 15.5 mmol) was added. The reaction was complete in 10 min then diluted with CH2Cl2 and washed with sat NH4Cl, sat NaHCO3, and sat NaCl. The solution was dried (Na2SO4) and evaporated. Purification was accomplished via silica chromatography 19:1 hexane:ethyl acetate to afford 4.4 g (95% yield) of desired product 39.
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30 mL
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substituted iodobenzene
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38
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thiol
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11.15 mL
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4.55 mL
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390 mg
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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